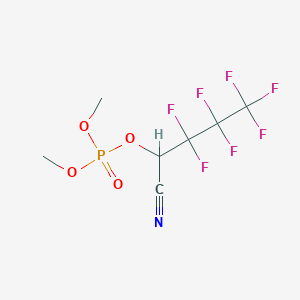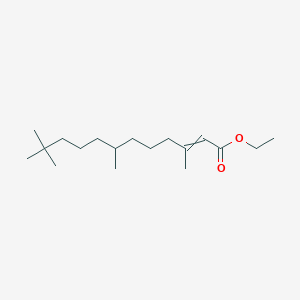
Ethyl 3,7,11,11-tetramethyldodec-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3,7,11,11-tetramethyldodec-2-enoate is a chemical compound known for its unique structure and properties. It is an ester derived from dodecenoic acid and ethanol. This compound is characterized by its long carbon chain and multiple methyl groups, which contribute to its distinct chemical behavior and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,7,11,11-tetramethyldodec-2-enoate typically involves the esterification of dodecenoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and requires heating to facilitate the formation of the ester bond . The reaction can be represented as follows:
Dodecenoic acid+EthanolH2SO4Ethyl 3,7,11,11-tetramethyldodec-2-enoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of excess ethanol and efficient separation techniques to remove water and unreacted starting materials .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3,7,11,11-tetramethyldodec-2-enoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃) or primary amines can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or different esters.
Applications De Recherche Scientifique
Ethyl 3,7,11,11-tetramethyldodec-2-enoate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and related reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mécanisme D'action
The mechanism by which ethyl 3,7,11,11-tetramethyldodec-2-enoate exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl dodec-2-enoate: Similar structure but lacks the multiple methyl groups.
Methyl 3,7,11,15-tetramethylhexadec-2-enoate: Similar ester but with a longer carbon chain and additional methyl groups.
Uniqueness
Ethyl 3,7,11,11-tetramethyldodec-2-enoate is unique due to its specific arrangement of methyl groups and the length of its carbon chain.
Propriétés
Numéro CAS |
55143-93-6 |
|---|---|
Formule moléculaire |
C18H34O2 |
Poids moléculaire |
282.5 g/mol |
Nom IUPAC |
ethyl 3,7,11,11-tetramethyldodec-2-enoate |
InChI |
InChI=1S/C18H34O2/c1-7-20-17(19)14-16(3)11-8-10-15(2)12-9-13-18(4,5)6/h14-15H,7-13H2,1-6H3 |
Clé InChI |
FPIISEAYAGWGNX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=C(C)CCCC(C)CCCC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


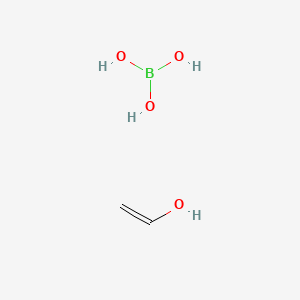

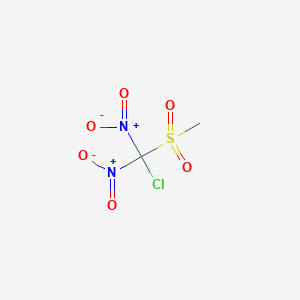
![3-[(Morpholin-4-yl)methyl]oxolan-2-one](/img/structure/B14627466.png)
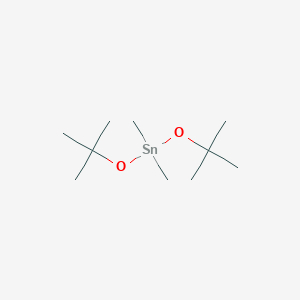

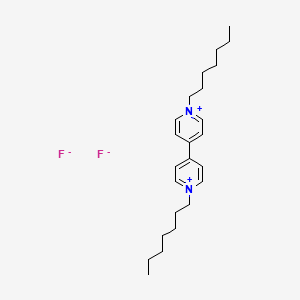
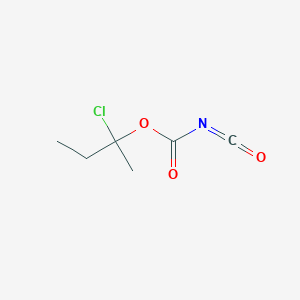
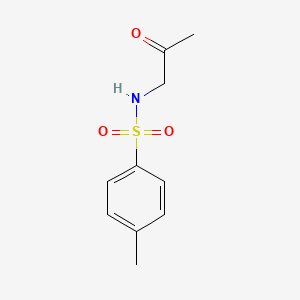
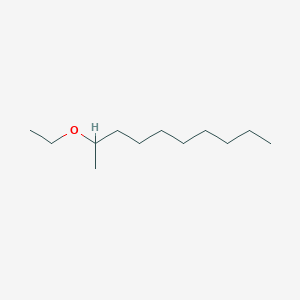
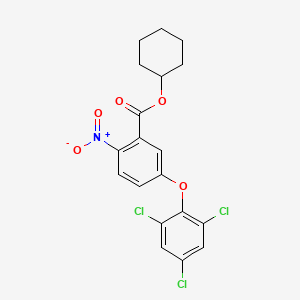
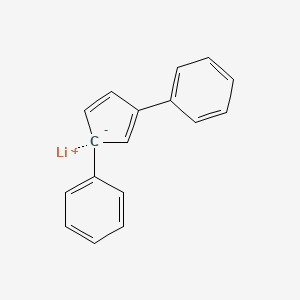
![2,2'-Disulfanediylbis[4-(morpholin-4-yl)-1,3-benzothiazole]](/img/structure/B14627533.png)
